![molecular formula C23H20N2O4S B307043 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307043.png)
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as DMNT, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DMNT belongs to the class of imidazolidinone derivatives and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone exerts its biological activities by modulating various signaling pathways. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to enhance the immune response by increasing the production of interferon and activating natural killer cells.
Advantages and Limitations for Lab Experiments
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to exhibit potent biological activities at low concentrations. However, 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone also has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One area of research is to further elucidate the mechanism of action of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. This will help to better understand how 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone exerts its biological activities and may lead to the development of more potent derivatives. Another area of research is to investigate the potential of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone as a therapeutic agent for various diseases, including cancer and viral infections. Finally, research can focus on improving the synthesis method of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone to increase yield and purity.
Conclusion:
In conclusion, 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has been extensively studied for its potential therapeutic properties. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments, but also has some limitations. Future research can focus on further elucidating the mechanism of action of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, investigating its potential as a therapeutic agent, and improving its synthesis method.
Synthesis Methods
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using a multi-step reaction process. The first step involves the condensation of 2,7-dimethoxynaphthalene with 4-methoxybenzaldehyde to form the Schiff base. This is followed by the reaction of the Schiff base with thiourea to form the imidazolidinone ring. The final step involves the oxidation of the thioether group to form the thioxo group. The overall yield of 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone synthesis is around 40%.
Scientific Research Applications
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus.
properties
Product Name |
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C23H20N2O4S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H20N2O4S/c1-27-16-9-6-15(7-10-16)25-22(26)20(24-23(25)30)13-19-18-12-17(28-2)8-4-14(18)5-11-21(19)29-3/h4-13H,1-3H3,(H,24,30)/b20-13- |
InChI Key |
AOVAYKANECFIQW-MOSHPQCFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC4=C3C=C(C=C4)OC)OC)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC4=C3C=C(C=C4)OC)OC)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



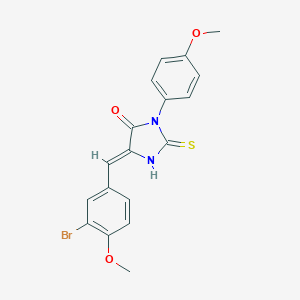
![5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306962.png)
![4-[(5-{5-Bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B306963.png)
![3-({5-[2-Bromo-4-(carboxymethoxy)-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306966.png)
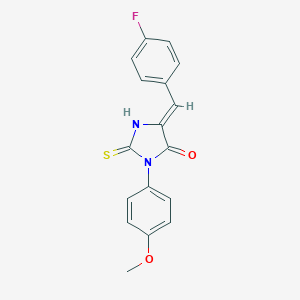
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306971.png)
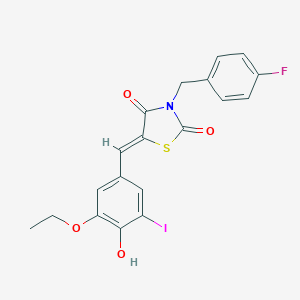
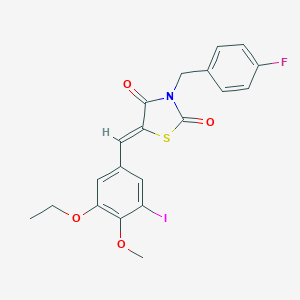
![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)

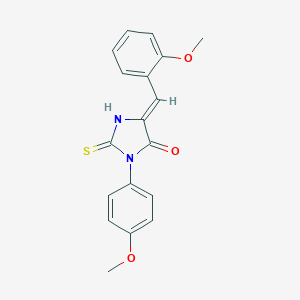
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)